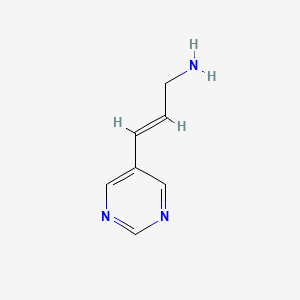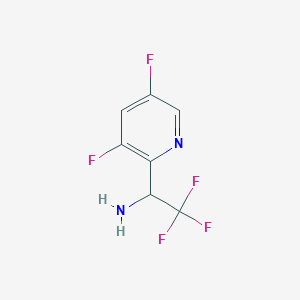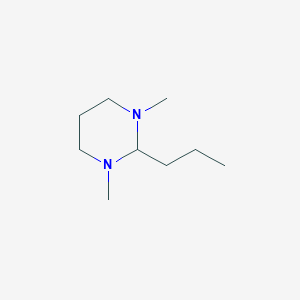
1,3-Dimethyl-2-propylhexahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-propylhexahydropyrimidine: is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms This compound is part of the pyrimidine family, which is known for its significant biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-propylhexahydropyrimidine can be synthesized through a multi-step process involving the condensation of appropriate aldehydes, ketones, and amines. One common method involves the reaction of 1,3-dimethylurea with propylamine in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete condensation and cyclization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts and solvent-free conditions can further enhance the sustainability and cost-effectiveness of the process.
化学反应分析
Types of Reactions: 1,3-Dimethyl-2-propylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or propyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
科学研究应用
Chemistry: 1,3-Dimethyl-2-propylhexahydropyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to naturally occurring pyrimidines allows it to interact with biological macromolecules.
Medicine: The compound’s potential pharmacological properties are explored for the development of new therapeutic agents. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and agrochemicals. Its derivatives may have applications as herbicides, fungicides, or insecticides.
作用机制
The mechanism of action of 1,3-dimethyl-2-propylhexahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.
相似化合物的比较
1,3-Dimethyl-2-imidazolidinone: A structurally similar compound with a five-membered ring containing two nitrogen atoms.
1,3-Dimethyl-2-oxohexahydropyrimidine: Another related compound with an oxygen atom in place of one of the nitrogen atoms.
Uniqueness: 1,3-Dimethyl-2-propylhexahydropyrimidine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
属性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-propyl-1,3-diazinane |
InChI |
InChI=1S/C9H20N2/c1-4-6-9-10(2)7-5-8-11(9)3/h9H,4-8H2,1-3H3 |
InChI 键 |
DSNDUNKGJMYSSV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1N(CCCN1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


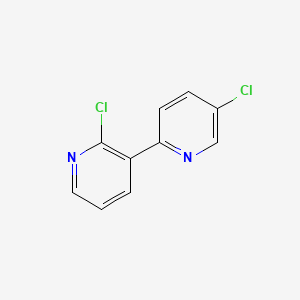

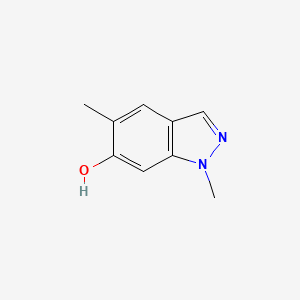
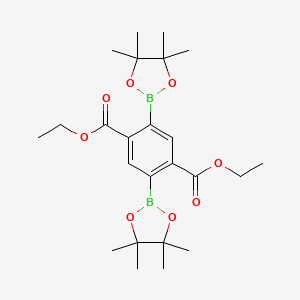
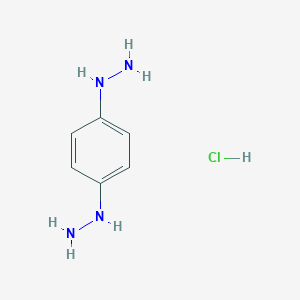
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
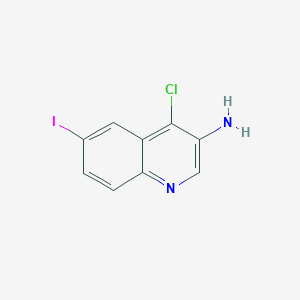
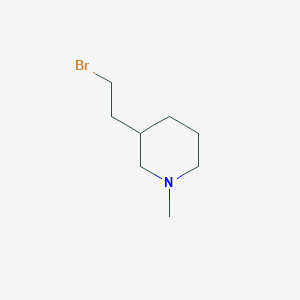
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)

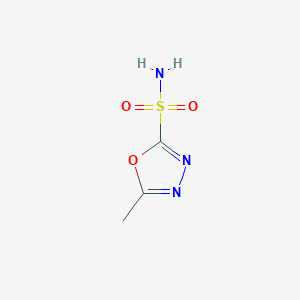
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
